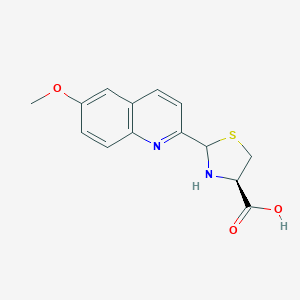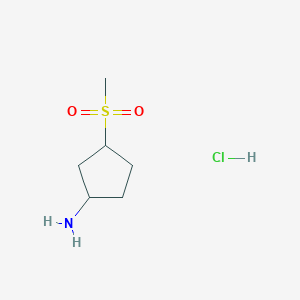
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic compound that belongs to the class of thiazolidine-4-carboxylic acids. It has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and microbial growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of using (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its versatility. It can be used in various assays to study its effects on different biological processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one of the limitations of using this compound is its solubility. It has poor solubility in water, which can make it difficult to use in some assays.
未来方向
There are several future directions for the research on (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, future research could focus on elucidating its mechanism of action and identifying its molecular targets. Finally, its potential as a lead compound for drug development could be explored further.
合成方法
The synthesis of (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid involves a multi-step process. The starting material is 6-methoxy-2-nitroaniline, which is reacted with 2-bromoacetophenone in the presence of a base to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by reaction with thioacetic acid to form the thiazolidine ring. Finally, the nitro group is reduced to an amino group using palladium on carbon in the presence of hydrogen gas, and the carboxylic acid is introduced using a coupling reaction.
科学研究应用
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid has been used in various scientific research studies. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
属性
IUPAC Name |
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18)/t12-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSIGZXEVCVMHP-UEWDXFNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3N[C@@H](CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2855720.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855723.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)
![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)